molecular formula C10H10F3NO B1409191 2-Allyl-4-(trifluoromethoxy)aniline CAS No. 1627999-19-2

2-Allyl-4-(trifluoromethoxy)aniline

Cat. No.: B1409191
CAS No.: 1627999-19-2
M. Wt: 217.19 g/mol
InChI Key: VVBVTCRSDRKDLV-UHFFFAOYSA-N
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Description

2-Allyl-4-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C10H10F3NO and its molecular weight is 217.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6H,1,3,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBVTCRSDRKDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Allyl and Trifluoromethoxy Functional Groups in Aromatic Systems

The unique chemical personality of 2-Allyl-4-(trifluoromethoxy)aniline is derived directly from the interplay of its constituent functional groups. The allyl and trifluoromethoxy groups, when attached to an aromatic system like aniline (B41778), impart a range of properties that are highly sought after in synthetic and medicinal chemistry.

Design Principles for Multifunctional Aniline Derivatives in Chemical Research

The creation of a molecule like 2-Allyl-4-(trifluoromethoxy)aniline is a deliberate exercise in chemical design, aimed at producing a compound with a specific set of properties and potential applications. The design of such multifunctional aniline (B41778) derivatives is guided by several key principles.

The strategic placement of substituents on the aniline ring allows for the fine-tuning of the molecule's reactivity and physical characteristics. For instance, placing the electron-donating amino group and the electron-withdrawing trifluoromethoxy group in a para-relationship, as seen in the parent 4-(trifluoromethoxy)aniline, creates a "push-pull" electronic system that can be exploited in various applications. The introduction of an allyl group at the ortho position adds a sterically accessible site for further synthetic elaboration without fundamentally altering the electronic character of the para-substituents.

Research into the synthesis of aniline derivatives often focuses on developing efficient and selective methods for introducing these functional groups. For example, recent advancements have provided new protocols for the synthesis of ortho-trifluoromethoxylated anilines through intramolecular rearrangement reactions. wikipedia.orgrsc.org Similarly, palladium-catalyzed reactions are a cornerstone for the synthesis of 2-alkenyl-tethered anilines. youtube.com These synthetic strategies allow chemists to build a library of diverse aniline derivatives for screening in various applications.

The ultimate goal in designing such molecules is often to create intermediates for the synthesis of more complex targets. Aniline derivatives are fundamental building blocks for a vast range of compounds, including dyes, polymers, and, most notably, pharmaceuticals and agrochemicals. For example, substituted anilines are key components in many herbicides and fungicides. chemicalbook.com

Structural Elucidation and Spectroscopic Characterization of 2 Allyl 4 Trifluoromethoxy Aniline and Its Derivatives

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Positional and Stereochemical Assignment

No specific ¹H, ¹³C, or ¹⁹F NMR data for 2-Allyl-4-(trifluoromethoxy)aniline is available in the searched scientific literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

No specific high-resolution mass spectrometry data for this compound has been found in the public domain.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

There is no published FT-IR spectrum for this compound.

Electronic Spectroscopy (UV-Vis) and Fluorescence Studies

No UV-Vis absorption or fluorescence emission data for this compound is publicly available.

X-ray Crystallography for Crystalline State Structural Analysis

There are no published X-ray crystal structures for this compound.

Computational Chemistry and Theoretical Investigations on 2 Allyl 4 Trifluoromethoxy Aniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Allyl-4-(trifluoromethoxy)aniline, DFT calculations can elucidate the distribution of electron density and identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. bohrium.com

The electronic properties of aniline (B41778) derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. bohrium.comscispace.com The trifluoromethoxy group (-OCF3) at the para-position and the allyl group (-CH2CH=CH2) at the ortho-position to the amino group (-NH2) in this compound will have distinct effects on the electron density of the benzene (B151609) ring. The -OCF3 group is strongly electron-withdrawing, which would decrease the electron density on the ring and influence the energy of the molecular orbitals. The allyl group, while less impactful than the other substituents, can also modulate the electronic environment.

DFT calculations can provide quantitative predictions of various reactivity descriptors, as shown in the hypothetical data below.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Electronegativity (χ)3.85 eVTendency to attract electrons
Hardness (η)2.65 eVResistance to change in electron distribution
Softness (S)0.19 eV⁻¹Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)2.80 eVPropensity to accept electrons

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

Mechanistic Studies of Reactions Involving Allylic and Anilino Moieties

The structure of this compound features two key reactive sites: the allylic group and the anilino group. Computational studies can model the reaction mechanisms involving these moieties.

The anilino moiety (the -NH2 group and the aromatic ring) is susceptible to electrophilic substitution on the aromatic ring, with the amino group being a strong activating group and ortho-, para-director. However, the presence of the electron-withdrawing trifluoromethoxy group would deactivate the ring towards electrophilic attack. DFT can be used to model the transition states and intermediates of reactions such as N-acylation or diazotization to predict the most likely reaction pathways. scispace.com

The allylic moiety is known for its unique reactivity. The C-H bonds at the allylic position (the CH2 group adjacent to the double bond) are weaker than typical sp3 C-H bonds, making them susceptible to radical reactions and oxidation. wikipedia.org Furthermore, the double bond can undergo various addition reactions. Theoretical models can investigate the energetics of different reaction pathways, such as:

Ene reactions: Where the allyl group can react with an "enophile."

Oxidation: Formation of epoxides or other oxygenated products at the double bond.

Allylation: The use of the molecule as an allylating agent. wikipedia.org

Mechanistic studies would involve calculating the activation energies for these potential reactions to determine their feasibility and selectivity.

Conformational Analysis and Intermolecular Interactions

The flexibility of the allyl and trifluoromethoxy groups allows for multiple possible conformations of this compound. Conformational analysis, using computational methods, can identify the most stable geometric arrangements of the molecule by calculating the potential energy surface as a function of dihedral angles.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-C-C=C) Relative Energy (kcal/mol)
A ~90° (gauche) 0.00
B ~0° (syn-periplanar) +1.5

Note: This table represents a simplified, hypothetical outcome of a conformational analysis.

Furthermore, computational models can predict and quantify the nature and strength of intermolecular interactions. For this compound, these would include:

Hydrogen bonding: The amino group can act as a hydrogen bond donor, and the oxygen and fluorine atoms can act as acceptors.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Van der Waals forces: General attractive or repulsive forces between molecules.

Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its boiling point and crystal packing structure.

Advanced Applications As Chemical Intermediates and Advanced Building Blocks

Precursors in Heterocyclic Chemistry for Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and functional materials. nih.gov The synthesis of these scaffolds is a central theme in organic chemistry, and 2-Allyl-4-(trifluoromethoxy)aniline is a promising precursor for their construction. The presence of the amino and allyl groups in a proximate relationship allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems.

The general reactivity of 2-alkynylanilines, which are structurally related to 2-allylanilines, demonstrates the potential for synthesizing a range of nitrogen-containing heterocycles. mdpi.com For instance, the reaction of 2-alkynylanilines with carbonyl compounds can yield N-(Z)-alkenyl indoles. mdpi.com While specific examples for this compound are not detailed in the provided search results, the fundamental reactivity of the 2-allylaniline (B3051291) moiety suggests its utility in similar transformations. The amino group can act as a nucleophile, attacking the activated double bond of the allyl group under catalytic conditions to form five- or six-membered rings. youtube.com

Furthermore, the synthesis of quinolines, a significant class of nitrogen-containing heterocycles, often involves the cyclization of substituted anilines. nih.gov The allyl group in this compound can be isomerized to a propenyl group, which can then undergo cyclization and oxidation to form a quinoline (B57606) ring, functionalized with a trifluoromethoxy group at the 6-position.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic ScaffoldPotential Synthetic RouteKey Functional Groups Involved
DihydroquinolinesIntramolecular cyclization of the allyl group onto the aromatic ring, followed by tautomerization.Amino group, Allyl group
Indoles/IndolinesIsomerization of the allyl group followed by intramolecular cyclization.Amino group, Allyl group
PyrroloquinolinesMulti-step synthesis involving initial quinoline formation followed by annulation of a pyrrole (B145914) ring.Amino group, Allyl group

Role in the Synthesis of Biologically Relevant Molecules as Chemical Scaffolds or Intermediates

The trifluoromethoxy group (-OCF3) is of growing importance in medicinal chemistry. mdpi.comnih.gov It is often used to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. mdpi.combohrium.com The presence of this group in this compound makes it an attractive starting material for the synthesis of new therapeutic agents.

Anilines are prevalent in a vast number of bioactive molecules, though their use can present challenges related to metabolic instability and toxicity. rsc.orgcresset-group.com The strategic incorporation of a trifluoromethoxy group, as seen in this compound, can help mitigate these issues. bohrium.com This "super-halogen" or "pseudo-halogen" substituent can significantly influence the electronic properties of a molecule, which can be advantageous for optimizing drug-receptor interactions. nih.gov

While direct synthesis of a specific drug from this compound is not explicitly documented in the provided results, its utility can be inferred from the applications of related compounds. For example, trifluralin, a dinitroaniline herbicide, contains a trifluoromethyl group and demonstrates how aniline (B41778) derivatives are used in agrochemicals. wikipedia.org The trifluoromethoxy group in this compound could similarly be leveraged in the design of new pesticides or herbicides. chemimpex.com

The allyl group provides a handle for further molecular elaboration, allowing for the introduction of additional pharmacophoric features through reactions such as hydroformylation, epoxidation, or Heck coupling. This versatility allows medicinal chemists to explore a wider chemical space in the search for new lead compounds.

Table 2: Influence of the Trifluoromethoxy Group on Molecular Properties

PropertyInfluence of -OCF3 GroupReference
Metabolic StabilityIncreased due to the strength of the C-F bonds. mdpi.com
LipophilicityIncreased, which can improve membrane permeability. mdpi.comnih.gov
BioavailabilityCan be fine-tuned to optimize absorption and distribution. mdpi.com
Electronic PropertiesStrong electron-withdrawing nature can modulate pKa and receptor binding. nih.gov

Utility in Advanced Material Science and Fluorine Chemistry

The unique properties of fluorine-containing compounds extend beyond medicinal chemistry into the realm of materials science. researchgate.net The trifluoromethoxy group in this compound can impart desirable characteristics to polymers and other advanced materials. These can include enhanced thermal stability, chemical resistance, and specific optical and electrical properties. chemimpex.comresearchgate.net

Aromatic diamines, which can be synthesized from anilines, are key monomers in the production of high-performance polymers like polyimides. researchgate.net While this compound is a monoamine, it can be chemically modified to create a diamine or other monomers suitable for polymerization. The presence of the trifluoromethoxy substituent in such polymers can lead to materials with low dielectric constants and reduced moisture absorption, which are critical properties for applications in microelectronics. researchgate.net

The allyl group also offers a route to polymerization. For instance, it can undergo free-radical polymerization or be used in metathesis polymerization reactions to create novel polymer backbones. The resulting polymers would have the trifluoromethoxy group as a pendant moiety, influencing the bulk properties of the material. The thermal decomposition of related trifluoromethyl-substituted phenols has been shown to produce polymeric films, suggesting a potential pathway for the polymerization of derivatives of this compound. nih.gov

In the broader context of fluorine chemistry, this compound serves as a valuable building block for introducing the trifluoromethoxy group into a variety of organic molecules. The synthesis of complex fluorinated compounds is a significant area of research, and intermediates like this compound are essential tools for chemists working in this field.

Concluding Remarks and Future Research Outlook

Summary of Key Academic Discoveries and Contributions

As a novel molecular entity, the primary academic contribution of 2-Allyl-4-(trifluoromethoxy)aniline will stem from its initial synthesis and characterization. The development of efficient synthetic routes to this compound would be a noteworthy achievement in organic synthesis. Drawing from established methodologies for the synthesis of related compounds, several potential pathways can be envisioned.

One plausible approach involves a Claisen rearrangement of a precursor, 4-(trifluoromethoxy)-O-allylaniline. This pericyclic reaction is a well-established method for the ortho-allylation of phenols and anilines. organic-chemistry.orglibretexts.org The synthesis of the precursor itself would likely start from 4-(trifluoromethoxy)aniline, which can be allylated on the nitrogen, followed by an in-situ rearrangement, or prepared from 4-aminophenol through O-allylation, trifluoromethoxylation, and subsequent rearrangement.

Another promising synthetic strategy is the direct C-H allylation of 4-(trifluoromethoxy)aniline. Advances in transition-metal catalysis, particularly with palladium or rhodium catalysts, have enabled the direct functionalization of aromatic C-H bonds, offering a more atom-economical route. nih.gov

The trifluoromethoxy group is known for its strong electron-withdrawing nature and high lipophilicity, often referred to as a "super-halogen." nih.gov Its presence at the para-position of the aniline (B41778) ring is expected to significantly lower the pKa of the anilinium ion compared to unsubstituted aniline, and influence the regioselectivity of further electrophilic aromatic substitution reactions. The allyl group at the ortho-position introduces a versatile handle for a variety of subsequent chemical transformations, including but not limited to, oxidation, reduction, addition reactions, and transition-metal catalyzed cross-coupling reactions.

The initial characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and electronic properties.

Spectroscopic Data Expected Observations for this compound
1H NMRSignals corresponding to the allyl group (vinylic and allylic protons), aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene (B151609) ring, and the amine protons.
13C NMRResonances for the allyl group carbons, aromatic carbons (with the carbon attached to the OCF3 group showing a characteristic quartet due to C-F coupling), and the carbons of the aniline core.
19F NMRA singlet for the -OCF3 group.
IR SpectroscopyCharacteristic absorption bands for N-H stretching of the primary amine, C=C stretching of the allyl group, and C-F stretching of the trifluoromethoxy group.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of C10H10F3NO.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Identification of Research Gaps and Challenges

The primary research gap is the current lack of any reported synthesis or study of this compound. This presents both a challenge and an opportunity for synthetic organic chemists.

Key challenges in the synthesis of this compound are likely to include:

Regioselectivity: In direct allylation methods, achieving exclusive ortho-allylation without competing N-allylation or di-allylation could be a significant hurdle. The electronic nature of the trifluoromethoxy group will play a crucial role in directing the incoming allyl group.

Harsh Reaction Conditions: The introduction of the trifluoromethoxy group often requires harsh conditions or specialized reagents, which may not be compatible with the allyl group. nih.govnih.gov Developing a synthetic sequence where these two functionalities can be introduced without interfering with each other is a key challenge.

Precursor Availability: The availability and cost of suitably functionalized starting materials for either the Claisen rearrangement or direct allylation routes may also pose a challenge.

From a theoretical standpoint, there is a gap in understanding the precise electronic interplay between the ortho-allyl group and the para-trifluoromethoxy group and how this affects the reactivity of the aniline nitrogen and the aromatic ring. Computational studies could provide valuable insights into the molecular orbitals, charge distribution, and reaction pathways of this molecule.

Prospective Directions for Synthetic Methodologies and Functional Applications

The future research outlook for this compound is rich with possibilities, spanning from the development of novel synthetic methods to the exploration of its potential applications in various fields of chemistry.

Prospective Synthetic Methodologies:

Development of Catalytic Systems: A significant area for future research will be the development of novel and efficient catalytic systems for the regioselective synthesis of this compound. This could involve the design of new ligands for transition metals to control the ortho-allylation of trifluoromethoxylated anilines.

Flow Chemistry Approaches: The use of microfluidic reactors or flow chemistry could offer advantages in terms of safety, scalability, and control over reaction parameters for some of the potentially hazardous steps, such as trifluoromethoxylation.

Enantioselective Synthesis: The allyl group provides an opportunity for the introduction of chirality. Future work could focus on the development of enantioselective methods to synthesize chiral derivatives of this compound, which would be of high value in medicinal chemistry.

Prospective Functional Applications:

Medicinal Chemistry: Anilines are privileged scaffolds in drug discovery. The unique combination of a lipophilic trifluoromethoxy group and a reactive allyl handle makes this compound an attractive building block for the synthesis of novel bioactive molecules. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the allyl group can be used for covalent modification of biological targets or for further derivatization to explore structure-activity relationships.

Agrochemicals: The trifluoromethoxy group is a common feature in many modern pesticides and herbicides. This compound could serve as a precursor for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

Materials Science: Anilines are monomers for the synthesis of polyanilines, a class of conducting polymers. The presence of the allyl and trifluoromethoxy groups could be used to tune the electronic properties, solubility, and processability of the resulting polymers, making them suitable for applications in sensors, electronic devices, and corrosion protection. rsc.orgrsc.org

Q & A

Q. Methodological Answer :

  • Light Sensitivity : Store at 2–8°C in amber vials to prevent photodegradation, as recommended for structurally similar anilines.
  • Oxidative Stability : Avoid strong oxidizers (e.g., KMnO₄) unless intentionally oxidizing the amino group. The trifluoromethoxy group enhances stability but does not fully prevent degradation.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to protect the allyl and amino groups from oxidation.

Basic Question: What analytical methods are used to characterize this compound?

Q. Methodological Answer :

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 307 [M+H]⁺ in ) and retention time (e.g., 0.99 minutes under SQD-AA05 conditions).
  • Elemental Analysis : Validate purity (e.g., %C, %H, %N) against theoretical values.
  • NMR : Use ¹⁹F NMR to verify trifluoromethoxy group integrity and ¹H NMR to confirm allyl group geometry.

Advanced Question: How to resolve contradictory data on reaction yields in published studies?

Q. Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd/C) for coupling steps, as catalytic activity varies significantly.
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) may improve allylation efficiency compared to protic solvents.
  • Scale-Up Adjustments : Continuous flow reactors enhance reproducibility in nitration/hydrogenation steps compared to batch methods.

Advanced Question: What is the biological relevance of this compound?

Methodological Answer :
While direct studies are limited, structural analogs (e.g., 4-(trifluoromethoxy)aniline derivatives) are intermediates in agrochemicals and kinase inhibitors.

  • Mechanistic Insight : The trifluoromethoxy group increases lipophilicity, potentially enhancing membrane permeability in bioactive molecules.
  • Toxicity Screening : Follow EPA DSSTox guidelines for preliminary hazard assessment (e.g., LD50, mutagenicity).

Basic Question: How does the allyl group affect reactivity compared to methyl or hydrogen substituents?

Q. Methodological Answer :

  • Steric Effects : The allyl group introduces steric hindrance, slowing electrophilic substitution but enabling Diels-Alder or radical reactions.
  • Electronic Effects : The allyl group’s electron-donating resonance stabilizes intermediates, contrasting with methyl’s inductive effects.
  • Comparative Data : Methyl-substituted analogs (e.g., 2-Methyl-4-(trifluoromethoxy)aniline) exhibit lower boiling points (206.9°C vs. allyl derivatives).

Advanced Question: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles due to toxicity (H302+H312: harmful if swallowed or in contact with skin).
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (H331: toxic if inhaled).
  • Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2810).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.